3-(Pyridin-4-yl)prop-2-enal
Overview
Description
3-(Pyridin-4-yl)prop-2-enal, also known as 4-pyridylacrolein, is an organic compound characterized by a pyridine ring attached to a propenal group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method involves the reaction of 4-pyridylmagnesium bromide with propionaldehyde under controlled conditions.
Industrial Production Methods: Large-scale production typically employs catalytic processes to ensure efficiency and yield.
Types of Reactions:
Oxidation: this compound can be oxidized to form pyridine-4-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of 4-pyridylpropanol.
Substitution: Substitution reactions at the pyridine ring can yield various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Pyridine-4-carboxylic acid
Reduction: 4-pyridylpropanol
Substitution: Various pyridine derivatives
Scientific Research Applications
3-(Pyridin-4-yl)prop-2-enal is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Pyridin-4-yl)prop-2-enal exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biological processes.
Comparison with Similar Compounds
3-(Pyridin-3-yl)prop-2-enal: Similar structure but different position of the pyridine ring.
3-(Pyridin-2-yl)prop-2-enal: Another positional isomer with distinct reactivity.
Uniqueness: 3-(Pyridin-4-yl)prop-2-enal is unique due to its specific position of the pyridine ring, which influences its chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h1-7H/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIRJCZXFPMXTI-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305007 | |
Record name | (2E)-3-(4-Pyridinyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32986-66-6 | |
Record name | (2E)-3-(4-Pyridinyl)-2-propenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32986-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(4-Pyridinyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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